

"Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate IUPAC name"

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Compound of Interest

Compound Name: Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

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An In-depth Technical Guide to **Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate**

Abstract

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic pyrazolo[1,5-a]pyridine core is a "drug-like" scaffold found in several clinically investigated compounds.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. We delve into the mechanistic basis for its synthesis, explore its potential for chemical diversification, and highlight its role as a key intermediate in the development of novel therapeutic agents, particularly in the field of antitubercular research.^{[1][2]} This document serves as a technical resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine moiety is a fused heterocyclic system that has garnered substantial attention in pharmaceutical sciences. It is considered a bioisostere of indole and purine, sharing similar spatial and electronic properties, which allows it to interact with a wide range of biological targets.^[1] This scaffold is present in drugs like Ibdilast (an anti-inflammatory and neuroprotective agent) and has been explored for its utility in developing inhibitors for various enzymes and receptors.^[1]

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate emerges as a particularly valuable derivative. The strategic placement of three key functional groups—a bromine atom, a methyl ester, and the fused nitrogenous core—provides a versatile platform for synthetic elaboration, making it a cornerstone intermediate for building diverse molecular libraries.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Property	Value	Source(s)
IUPAC Name	Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate	[3]
CAS Number	1062368-71-1	[4][5]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[5]
Molecular Weight	255.07 g/mol	[5]
Appearance	White to light yellow solid	[6]
Purity	Typically ≥97%	[5]
Storage	Room temperature, sealed in dry conditions	[5][7]
Solubility	Low in water; soluble in DMSO and other organic solvents	[8]

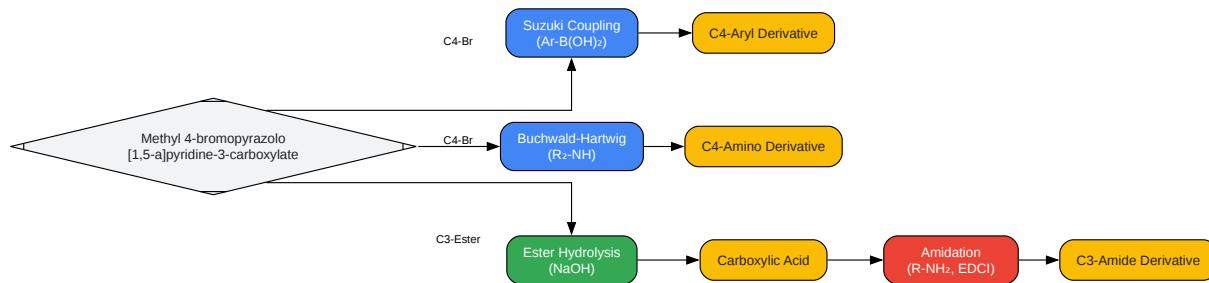
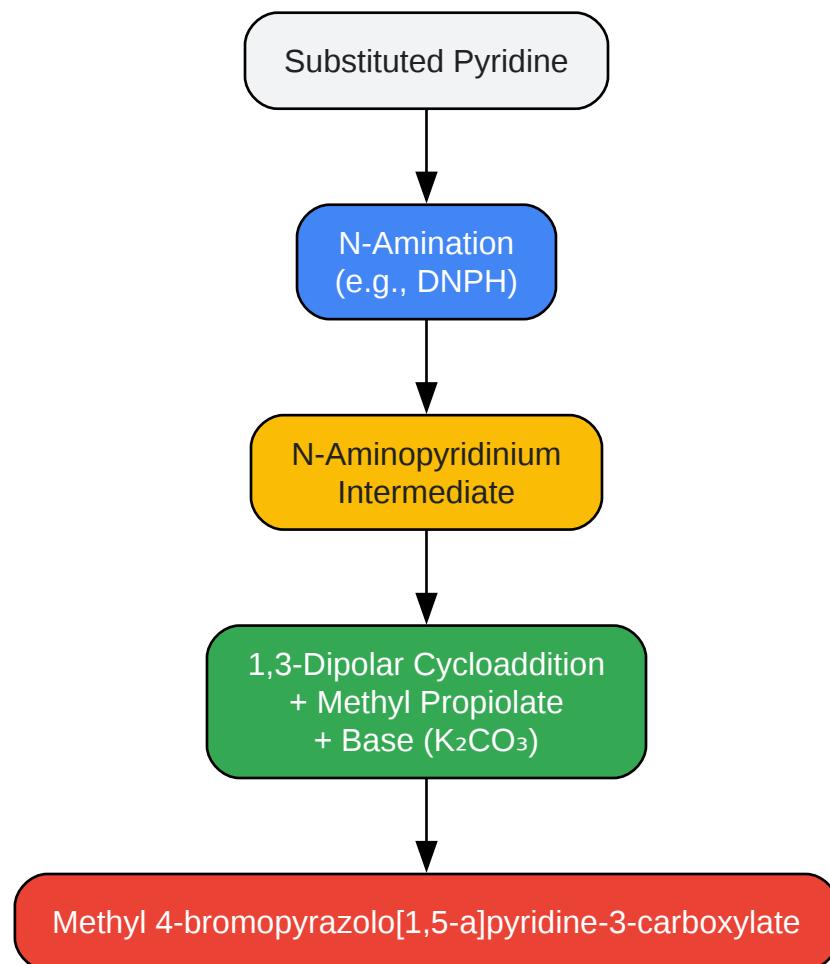
Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyridine core is most effectively achieved through a [3+2] annulation-aromatization sequence, specifically a 1,3-dipolar cycloaddition. This approach offers high regioselectivity and is a cornerstone of modern heterocyclic chemistry.

Core Synthesis Strategy

The most common pathway involves two primary steps:

- N-Amination of a Pyridine Precursor: A substituted pyridine is activated by amination on the ring nitrogen. Reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or hydroxylamine-O-sulfonic acid are used to form an N-aminopyridinium salt. This step is critical as it generates the 1,3-dipole required for the subsequent cycloaddition.[1][8]
- 1,3-Dipolar Cycloaddition: The N-aminopyridinium salt reacts with an electron-deficient alkyne, such as methyl propiolate. The reaction proceeds via a cycloaddition mechanism, followed by aromatization to yield the stable, fused pyrazolo[1,5-a]pyridine ring system.[1][8] The choice of a base like potassium carbonate (K_2CO_3) is crucial to deprotonate the N-aminopyridinium salt *in situ*, forming the ylide that acts as the active 1,3-dipole.

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